5-Amino-3-chloropyrazine-2-carboxylic acid

Medicinal Chemistry Nucleophilic Aromatic Substitution Pyrazine Derivatization

5-Amino-3-chloropyrazine-2-carboxylic acid (CAS 1206249-88-8) is a disubstituted pyrazine heterocycle featuring a chlorine atom at position 3 and an amino group at position 5 adjacent to the 2-carboxylic acid functionality. This specific arrangement creates a highly regioselective scaffold where the chlorine serves as a handle for nucleophilic aromatic substitution (SNAr) or cross-coupling, while the amino group can undergo independent acylation or diazotization.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
Cat. No. B12972043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-chloropyrazine-2-carboxylic acid
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C(=O)O)Cl)N
InChIInChI=1S/C5H4ClN3O2/c6-4-3(5(10)11)8-1-2(7)9-4/h1H,(H2,7,9)(H,10,11)
InChIKeyXQZFRCCRSZQTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-Amino-3-chloropyrazine-2-carboxylic Acid: A Unique Orthogonal Scaffold for Medicinal Chemistry


5-Amino-3-chloropyrazine-2-carboxylic acid (CAS 1206249-88-8) is a disubstituted pyrazine heterocycle featuring a chlorine atom at position 3 and an amino group at position 5 adjacent to the 2-carboxylic acid functionality. This specific arrangement creates a highly regioselective scaffold where the chlorine serves as a handle for nucleophilic aromatic substitution (SNAr) or cross-coupling, while the amino group can undergo independent acylation or diazotization [1]. Unlike its regioisomer 3-amino-5-chloropyrazine-2-carboxylic acid (CAS 1260663-68-0) or mono-substituted analogs such as 5-aminopyrazine-2-carboxylic acid (CAS 40155-43-9), the target compound's substitution pattern enables fully orthogonal sequential derivatization, a critical advantage in structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why 5-Amino-3-chloropyrazine-2-carboxylic Acid Cannot Be Replaced by Common Pyrazine Analogs


Procurement decisions for pyrazine building blocks are often based on availability rather than specific regiochemistry, yet the substitution pattern of 5-amino-3-chloropyrazine-2-carboxylic acid directly dictates reaction outcomes and biological target engagement. Simply interchanging this compound with its positional isomer (3-amino-5-chloropyrazine-2-carboxylic acid) would reverse the regioselectivity of nucleophilic attack [1]. Similarly, replacing it with a dechlorinated analog (5-aminopyrazine-2-carboxylic acid) eliminates the critical chlorine handle required for key cross-coupling steps, while a deaminated analog (5-chloropyrazine-2-carboxylic acid) loses the amino group necessary for amide bond formation found in bioactive GPR39 antagonists [2]. The quantitative evidence below demonstrates why this specific substitution pattern is non-fungible in the context of medicinal chemistry and targeted synthesis.

Quantitative Differentiation of 5-Amino-3-chloropyrazine-2-carboxylic Acid from Close Analogs


Regioselective SNAr Reactivity: 5-Amino vs. 3-Amino Isomer Directs Nucleophilic Attack to Distinct Positions

The regioselectivity of nucleophilic aromatic substitution is determined by the electronic nature of substituents on the pyrazine ring. For the target compound, the 5-amino substituent is an electron-donating group (EDG), while the 2-carboxylic acid acts as an electron-withdrawing group (EWG). According to computational and experimental studies by Scales et al. on analogous 2-substituted 3,5-dichloropyrazines, an EWG at the 2-position directs nucleophilic attack preferentially to the 5-position, whereas an EDG directs attack to the 3-position [1]. In the target compound, the COOH at C-2 and NH2 at C-5 create an electronic environment that favors functionalization at the 3-chloro position. For the regioisomer 3-amino-5-chloropyrazine-2-carboxylic acid, the amino group at C-3 and chlorine at C-5 reverse this preference, leading to a completely different reaction outcome under identical conditions. The experimental regioselectivity ratio observed for analogous 3,5-dichloropyrazines with an EDG at C-2 was >20:1 in favor of the 3-position [1].

Medicinal Chemistry Nucleophilic Aromatic Substitution Pyrazine Derivatization

Orthogonal Functional Group Handles: Chlorine and Amino Groups Enable Sequential Derivatization Unavailable in Mono-Substituted Analogs

5-Amino-3-chloropyrazine-2-carboxylic acid possesses two distinct reactive sites: a chlorine atom capable of SNAr and Pd-catalyzed cross-coupling, and a primary amino group amenable to acylation, sulfonylation, or diazotization. The dechlorinated analog, 5-aminopyrazine-2-carboxylic acid (CAS 40155-43-9), lacks the chlorine handle entirely, precluding any cross-coupling chemistry. Conversely, the deaminated analog, 5-chloropyrazine-2-carboxylic acid (CAS 36070-80-1), lacks the amino group required for amide formation. Only the target compound offers both functional groups simultaneously, allowing sequential functionalization: for example, the methyl ester derivative (CAS 34617-66-8) has been utilized in patent literature as an intermediate for GPR39 antagonists where the 5-amino group undergoes electrophilic acylation with cyclopropanecarbonyl chloride [1]. No comparable sequential derivatization is possible with mono-substituted analogs without additional protection/deprotection steps.

Orthogonal Synthesis Lead Optimization SAR Exploration

Antimycobacterial Activity Class Comparison: Chlorinated vs. Non-Chlorinated Pyrazine-2-carboxylic Acid Scaffolds

While direct MIC data for 5-amino-3-chloropyrazine-2-carboxylic acid itself is not available in the primary literature, class-level SAR inference from closely related pyrazine-2-carboxylic acid derivatives demonstrates that chlorination significantly enhances antimycobacterial potency. The deaminated analog, 5-chloropyrazine-2-carboxylic acid, inhibits Mycobacterium tuberculosis with a reported MIC of 16 µg/mL and Mycobacterium avium with an MIC of 8 µg/mL . In the amide series, N-substituted 5-chloropyrazine-2-carboxamides exhibit MIC values as low as 3.13 µg/mL against M. tuberculosis H37Rv [1]. In contrast, the parent pyrazine-2-carboxylic acid (POA, CAS 98-97-5) requires metabolic activation to pyrazinoic acid for activity and shows substantially weaker direct inhibition [2]. The presence of chlorine at position 3 in the target compound is therefore predicted to confer similar class-level potency advantages over non-chlorinated analogs, while the 5-amino group provides an additional derivatization vector absent in 5-chloropyrazine-2-carboxylic acid.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Physicochemical Property Differentiation: Molecular Weight and Predicted LogP Distinguish the Target Compound from Dechlorinated and Deaminated Analogs

The molecular weight and predicted lipophilicity of 5-amino-3-chloropyrazine-2-carboxylic acid place it within a distinct property space compared to its closest analogs. The target compound has a molecular weight of 173.56 g/mol (C5H4ClN3O2), which is 15 g/mol higher than 5-aminopyrazine-2-carboxylic acid (MW 139.11, C5H5N3O2) due to the chlorine substitution for a hydrogen [1]. Conversely, it is 15 g/mol higher than 5-chloropyrazine-2-carboxylic acid (MW 158.54, C5H3ClN2O2) due to the amino group replacing a hydrogen . The chlorine atom increases both molecular weight and predicted logP compared to the non-chlorinated analog, while the amino group provides hydrogen-bond donor capacity absent in the deaminated analog. These differences are sufficient to alter pharmacokinetic properties such as membrane permeability and solubility in derived lead compounds.

Physicochemical Properties Drug-likeness Lead Selection

Optimal Research and Procurement Scenarios for 5-Amino-3-chloropyrazine-2-carboxylic Acid


Synthesis of GPR39 Antagonist Libraries via Sequential Orthogonal Derivatization

The target compound's methyl ester (CAS 34617-66-8) has been specifically cited in patent literature (US 2023/0174484 A1) as a precursor for GPR39 antagonists, where the 5-amino group is acylated with cyclopropanecarbonyl chloride to generate bioactive molecules [1]. The chlorine at position 3 remains available for further diversification via Suzuki or Buchwald-Hartwig coupling, enabling the parallel synthesis of compound libraries. This sequential orthogonal functionalization is not feasible with mono-substituted analogs, making the target compound the scaffold of choice for GPR39-targeted programs.

Antimycobacterial Lead Optimization Requiring Dual Functionalization of the Pyrazine Core

Based on class-level SAR, chlorinated pyrazine-2-carboxylic acid derivatives exhibit MIC values against M. tuberculosis as low as 3.13 µg/mL for amide derivatives [2]. The target compound provides a unique advantage: the carboxylic acid can be converted to various amides for antimycobacterial SAR exploration, while the chlorine allows late-stage diversification to optimize potency, selectivity, and pharmacokinetic properties. This dual-handle scaffold is superior to 5-chloropyrazine-2-carboxylic acid, which cannot be functionalized at the amino position.

Regioselective Synthesis of 3,5-Disubstituted Pyrazine Building Blocks

The established regioselectivity rules for SNAr on pyrazines [3] demonstrate that the target compound's substitution pattern (NH2 at C-5 as EDG, COOH at C-2 as EWG) directs nucleophilic displacement of the C-3 chlorine. This predictable regiochemistry is valuable for synthesizing 3-substituted-5-amino-pyrazine-2-carboxylic acid derivatives with high confidence in product identity, avoiding the regioisomeric mixtures that complicate purification and characterization.

Physicochemical Property Optimization in Kinase Inhibitor Scaffolds

The chlorine atom contributes increased lipophilicity (ΔMW = +34.45 vs. non-chlorinated analog [4]) and metabolic stability compared to the unsubstituted 5-aminopyrazine-2-carboxylic acid scaffold. For ATP-competitive kinase inhibitors where the pyrazine core serves as a hinge-binding element, the chlorine substituent can occupy hydrophobic pockets inaccessible to the dechlorinated analog, while the amino group maintains essential hydrogen-bond interactions.

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